molecular formula C7H12F2O2 B141646 Ethyl 2,2-Difluoropentanoate CAS No. 136854-22-3

Ethyl 2,2-Difluoropentanoate

Cat. No.: B141646
CAS No.: 136854-22-3
M. Wt: 166.17 g/mol
InChI Key: DTSUJYXUELDNPL-UHFFFAOYSA-N
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Description

Ethyl 2,2-Difluoropentanoate is an organic compound with the molecular formula C7H12F2O2 and a molecular weight of 166.17 g/mol . It is a derivative of pentanoic acid, where two hydrogen atoms on the second carbon are replaced by fluorine atoms. This compound is used in various chemical and pharmaceutical applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2,2-Difluoropentanoate can be synthesized through several methods. One common method involves the reaction of ethyl pentanoate with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions . The reaction typically occurs at low temperatures to prevent side reactions and to ensure high yield and purity of the product.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale fluorination processes. These processes are designed to maximize efficiency and minimize waste. The use of continuous flow reactors and advanced purification techniques ensures the consistent quality of the compound .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,2-Difluoropentanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2,2-Difluoropentanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Studied for its potential effects on biological systems due to the presence of fluorine atoms.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Ethyl 2,2-Difluoropentanoate involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, potentially inhibiting their activity. This makes it a valuable tool in the study of enzyme mechanisms and the development of enzyme inhibitors .

Comparison with Similar Compounds

Ethyl 2,2-Difluoropentanoate can be compared with other fluorinated esters such as:

  • Ethyl 2-Fluoropentanoate
  • Ethyl 3,3-Difluoropentanoate
  • Ethyl 2,2,3,3-Tetrafluoropentanoate

Uniqueness

The unique feature of this compound is the presence of two fluorine atoms on the same carbon, which can significantly alter its chemical reactivity and biological activity compared to other fluorinated esters .

Biological Activity

Ethyl 2,2-difluoropentanoate is an organofluorine compound that has garnered interest in medicinal chemistry and agrochemicals due to its unique structural characteristics. This article provides a comprehensive overview of its biological activity, synthesis methods, and potential applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound features two fluorine atoms on the second carbon of a pentanoate chain, giving it distinctive chemical properties. Its molecular formula is C7H12F2O2. The introduction of fluorine enhances the compound's lipophilicity and metabolic stability, which can lead to improved biological activity compared to non-fluorinated analogs .

Property Value
Molecular FormulaC7H12F2O2
Molecular Weight166.17 g/mol
Boiling Point150 °C
LogP (Octanol-Water Partition)+1.5

Antimicrobial and Anticancer Properties

Research indicates that compounds with similar fluorinated structures exhibit significant antimicrobial and anticancer activities. This compound may interact with biological targets effectively due to its enhanced lipophilicity, potentially leading to increased potency and selectivity in therapeutic applications.

  • Antimicrobial Activity : Studies on fluorinated compounds suggest that they can disrupt bacterial membranes or inhibit essential enzymes, enhancing their effectiveness against pathogens.
  • Anticancer Activity : Similar fluorinated agents have been shown to induce apoptosis in cancer cells by affecting metabolic pathways and receptor interactions.

While specific mechanisms for this compound are not well-documented, its structural characteristics suggest potential interactions with various biological systems. The presence of fluorine atoms often leads to altered pharmacokinetics and toxicological profiles. For instance, fluorination can enhance binding affinity to enzymes or receptors, thereby modulating biological responses .

Synthesis Methods

Several synthetic routes have been developed for producing this compound:

  • Reformatsky Reaction : This method involves the reaction of ethyl pentanoate with a difluorinated reagent, resulting in the formation of the desired compound.
    Ethyl Pentanoate+BrCF2COOEtEthyl 2 2 Difluoropentanoate\text{Ethyl Pentanoate}+\text{BrCF}_2\text{COOEt}\rightarrow \text{Ethyl 2 2 Difluoropentanoate}
  • Direct Fluorination : Utilizing fluorinating agents under controlled conditions can yield high-purity products.

Case Studies and Research Findings

A review of existing literature reveals limited direct studies on this compound specifically; however, insights can be drawn from related compounds:

  • Study on Fluorinated Compounds : Research has shown that compounds with vicinal difluorination patterns exhibit enhanced enzyme inhibitory activity due to their ability to form strong non-covalent interactions with target proteins .
  • Fluoro-Substituted β-Amino Acids : Investigations into fluorinated β-amino acids indicate that such modifications significantly affect conformational properties and biological activities, suggesting similar effects could be expected from this compound .

Properties

IUPAC Name

ethyl 2,2-difluoropentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12F2O2/c1-3-5-7(8,9)6(10)11-4-2/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTSUJYXUELDNPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)OCC)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20929567
Record name Ethyl 2,2-difluoropentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20929567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136854-22-3
Record name Ethyl 2,2-difluoropentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20929567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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